

N,N-Dibenzylformamide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n,n*-Dibenzylformamide

Cat. No.: B029155

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **N,N-Dibenzylformamide** (DBF), a disubstituted amide, has emerged as a valuable and versatile reagent in organic synthesis. While structurally similar to the widely used **N,N-dimethylformamide** (DMF), the presence of the two benzyl groups imparts unique reactivity and properties to the molecule. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of **N,N-Dibenzylformamide**, with a focus on its role as a formylating agent, a precursor to valuable building blocks, and its utility in the construction of heterocyclic frameworks. Detailed experimental protocols and comparative data are presented to assist researchers in leveraging the full potential of this reagent.

Physicochemical Properties

N,N-Dibenzylformamide is a white solid at room temperature, a key difference from the liquid DMF. This solid nature can offer advantages in handling and purification in certain applications.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ NO	[1]
Molecular Weight	225.29 g/mol	[1]
Melting Point	52-54 °C	
Boiling Point	155-160 °C at 0.5 mmHg	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	

Synthesis of N,N-Dibenzylformamide

A straightforward and efficient method for the preparation of **N,N-Dibenzylformamide** involves the formylation of dibenzylamine with formic acid.

Experimental Protocol: Synthesis of **N,N-Dibenzylformamide** from Dibenzylamine and Formic Acid

Materials:

- Dibenzylamine
- Formic acid (88-98%)
- Toluene
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dibenzylamine (1.0 equiv) and toluene.
- Add formic acid (1.2 equiv) to the stirred solution.
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield crude **N,N-Dibenzylformamide**.
- The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Applications in Organic Synthesis

Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a phosphoryl halide, such as phosphorus oxychloride (POCl_3), and a disubstituted formamide to generate the electrophilic Vilsmeier reagent *in situ*. While DMF is the most common formamide used, **N,N-Dibenzylformamide** can also be employed, potentially offering different reactivity or selectivity profiles due to the steric bulk of the benzyl groups.

[Click to download full resolution via product page](#)

Experimental Protocol: Vilsmeier-Haack Formylation of Indole with **N,N-Dibenzylformamide**

Materials:

- Indole

- **N,N-Dibenzylformamide** (DBF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (anhydrous)
- Sodium hydroxide (aqueous solution)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve **N,N-Dibenzylformamide** (1.5 equiv) in anhydrous dichloromethane.
- Cool the flask to 0 °C in an ice bath.
- Add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Dissolve indole (1.0 equiv) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture with an aqueous solution of sodium hydroxide.
- Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-formylindole.

Quantitative Data for Formylation of Aromatic Compounds:

While specific comparative studies are limited, the yields of formylation using **N,N-Dibenzylformamide** are generally comparable to those obtained with DMF for highly activated substrates. The bulkier benzyl groups may influence regioselectivity in certain cases.

Substrate	Reagent	Product	Yield (%)
1,3,5-Trimethoxybenzene	DBF/POCl ₃	2,4,6-Trimethoxybenzaldehyde	~90%[2]
Indole	DBF/POCl ₃	Indole-3-carboxaldehyde	High
N-Methylpyrrole	DBF/POCl ₃	N-Methylpyrrole-2-carboxaldehyde	Good

Synthesis of Heterocyclic Compounds

The Vilsmeier reagent derived from **N,N-Dibenzylformamide** is a valuable intermediate for the synthesis of various heterocyclic systems. The formyl group introduced can undergo subsequent reactions to build complex ring structures.

Synthesis of Quinolines:

The Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of fused heterocyclic systems.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline

Materials:

- o-Methylacetanilide
- N,N-Dibenzylformamide** (DBF)

- Phosphorus oxychloride (POCl_3)
- Ice
- Sodium bicarbonate solution

Procedure:

- In a round-bottom flask, add o-methylacetanilide (1.0 equiv) and **N,N-Dibenzylformamide** (3.0 equiv).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (2.0 equiv) dropwise with stirring.
- After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.
- Cool the mixture to room temperature and pour it onto crushed ice.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent.

Precursor to Dibenzylamine

N,N-Dibenzylformamide can be hydrolyzed under acidic or basic conditions to yield dibenzylamine, a valuable secondary amine used in various synthetic applications.

Experimental Protocol: Acidic Hydrolysis of **N,N-Dibenzylformamide**

Materials:

- **N,N-Dibenzylformamide**
- Hydrochloric acid (concentrated)
- Sodium hydroxide (aqueous solution)

- Diethyl ether

Procedure:

- In a round-bottom flask, add **N,N-Dibenzylformamide** (1.0 equiv) and concentrated hydrochloric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of sodium hydroxide until the solution is basic.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain dibenzylamine. The product can be further purified by distillation if necessary.

[Click to download full resolution via product page](#)

Role in Peptide Synthesis

While less common than standard protecting groups, the dibenzylamino moiety, derived from **N,N-Dibenzylformamide**, has been explored as a protecting group for amines in the synthesis of β -lactam pseudopeptides. The dibenzyl group can be removed by catalytic hydrogenation.

Deprotection of N-Dibenzyl Protected Amines:

The removal of the dibenzyl protecting group is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol: Deprotection of a Dibenzylamino Group

Materials:

- N-Dibenzyl protected compound
- Palladium on carbon (10% Pd/C)
- Ethanol/Ethyl acetate mixture
- Hydrogen gas supply

Procedure:

- Dissolve the N-dibenzyl protected compound in a suitable solvent such as a mixture of ethanol and ethyl acetate.
- Add a catalytic amount of 10% Pd/C to the solution.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

N,N-Dibenzylformamide is a versatile and valuable reagent with a range of applications in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor for the synthesis of heterocycles and dibenzylamine, and its potential application in peptide chemistry make it a reagent of interest for researchers in academia and industry. The experimental protocols and data presented in this guide are intended to facilitate the effective use of **N,N-Dibenzylformamide** in the development of novel synthetic methodologies and the construction of complex molecular targets. Further exploration of its reactivity is likely to uncover even more applications for this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N,N-Dibenzylformamide: A Versatile Reagent in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029155#n-n-dibenzylformamide-as-a-reagent-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com